1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide
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Overview
Description
1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide is a complex organic compound characterized by its unique structure, which includes an allyloxyphenyl group, a benzyl group, and a phenylguanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide typically involves multiple steps, starting with the preparation of the allyloxyphenyl intermediate. This intermediate is then reacted with benzyl and phenylguanidine derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions: 1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied using molecular docking and biochemical assays .
Comparison with Similar Compounds
- 1-(p-Allyloxyphenyl)-3-(p-bromophenyl)-2-(p-chlorophenethyl)guanidine hydrobromide
- 1-(p-Allyloxyphenyl)-3-(p-sulfenylphenyl)-2-(p-hydroxyphenethyl)guanidine hydrobromide
Uniqueness: 1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
69415-37-8 |
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Molecular Formula |
C23H24BrN3O |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(N'-benzyl-N-phenylcarbamimidoyl)-(4-prop-2-enoxyphenyl)azanium;bromide |
InChI |
InChI=1S/C23H23N3O.BrH/c1-2-17-27-22-15-13-21(14-16-22)26-23(25-20-11-7-4-8-12-20)24-18-19-9-5-3-6-10-19;/h2-16H,1,17-18H2,(H2,24,25,26);1H |
InChI Key |
YOPAYXFDUJTOSW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)[NH2+]C(=NCC2=CC=CC=C2)NC3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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